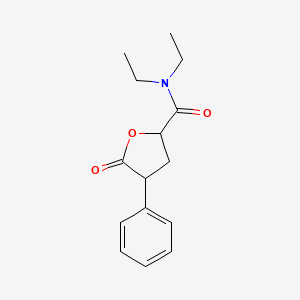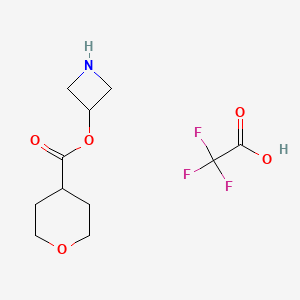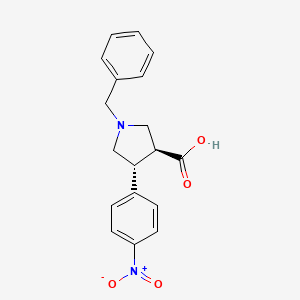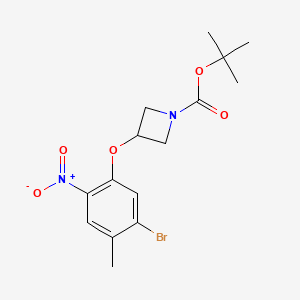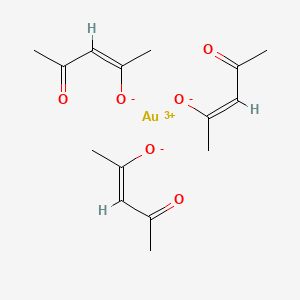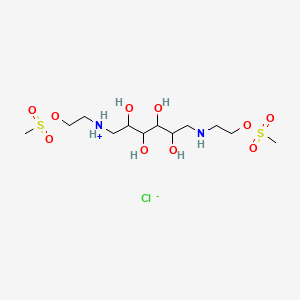
D-Mannitol, 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino)-, 1,6-dimethanesulfonate (ester), dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of D-Mannitol, 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino)-, 1,6-dimethanesulfonate (ester), dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of D-Mannitol with specific reagents to introduce the 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino) groups. This is followed by the esterification with methanesulfonic acid to form the dimethanesulfonate ester. Finally, the compound is converted to its dihydrochloride form through a reaction with hydrochloric acid .
Chemical Reactions Analysis
D-Mannitol, 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino)-, 1,6-dimethanesulfonate (ester), dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Scientific Research Applications
D-Mannitol, 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino)-, 1,6-dimethanesulfonate (ester), dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug or drug precursor.
Industry: It is used in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of D-Mannitol, 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino)-, 1,6-dimethanesulfonate (ester), dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
D-Mannitol, 1,6-dideoxy-1,6-bis((2-hydroxyethyl)amino)-, 1,6-dimethanesulfonate (ester), dihydrochloride can be compared with other similar compounds, such as:
2-Methylsulfonyloxyethyl-[2,3,4,5-tetrahydroxy-6-(2-methylsulfonyloxyethylamino)hexyl]azanium chloride: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Other Mannitol derivatives: Various derivatives of Mannitol with different substituents can be compared to highlight the unique features of the compound .
Properties
CAS No. |
1446-35-1 |
|---|---|
Molecular Formula |
C12H29ClN2O10S2 |
Molecular Weight |
461.0 g/mol |
IUPAC Name |
2-methylsulfonyloxyethyl-[2,3,4,5-tetrahydroxy-6-(2-methylsulfonyloxyethylamino)hexyl]azanium;chloride |
InChI |
InChI=1S/C12H28N2O10S2.ClH/c1-25(19,20)23-5-3-13-7-9(15)11(17)12(18)10(16)8-14-4-6-24-26(2,21)22;/h9-18H,3-8H2,1-2H3;1H |
InChI Key |
MXFOQZLUCVHVRD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC[NH2+]CC(C(C(C(CNCCOS(=O)(=O)C)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


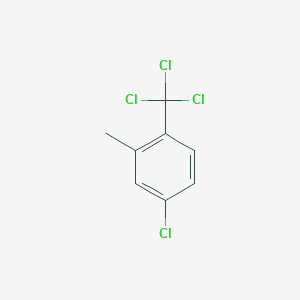

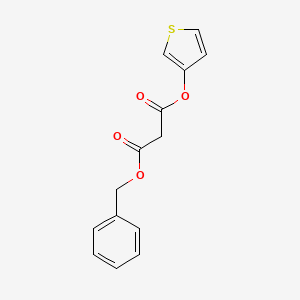


![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)


